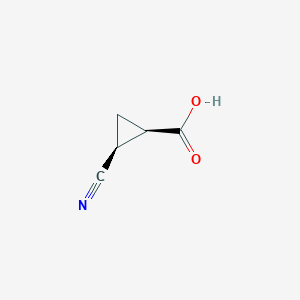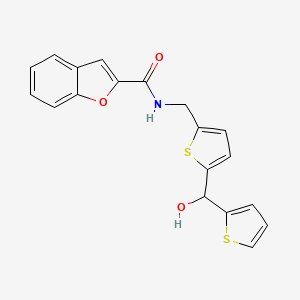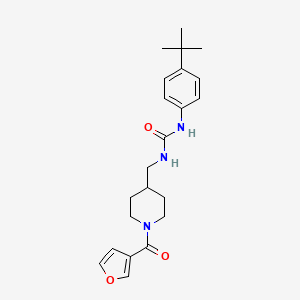
1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, commonly known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B-cell malignancies and autoimmune diseases.
Wirkmechanismus
TAK-659 binds to the active site of 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea and inhibits its kinase activity, thereby blocking downstream signaling pathways that are critical for B-cell survival and proliferation. This leads to apoptosis of malignant B-cells and suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is metabolized primarily by the liver and excreted in the feces. TAK-659 has demonstrated dose-dependent inhibition of this compound and suppression of B-cell receptor signaling in preclinical studies. It has also shown activity against this compound mutants that are resistant to other this compound inhibitors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of TAK-659 is its potency and selectivity for 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea, which makes it a useful tool for studying the B-cell receptor signaling pathway in vitro and in vivo. However, one limitation is that TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on TAK-659. One direction is to investigate its efficacy in clinical trials for various B-cell malignancies and autoimmune diseases. Another direction is to explore its potential as a combination therapy with other targeted agents or immunotherapies. Additionally, further studies are needed to understand the mechanisms of resistance to 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea inhibitors and to identify biomarkers that can predict response to therapy.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process, starting from commercially available starting materials. The key steps include the formation of the urea linkage and the piperidine ring, followed by the introduction of the furan-3-carbonyl group. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, TAK-659 has demonstrated potent inhibition of 1-(4-(Tert-butyl)phenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea and suppression of B-cell receptor signaling, leading to decreased proliferation and survival of malignant B-cells. TAK-659 has also shown activity against this compound mutants that are resistant to other this compound inhibitors.
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-22(2,3)18-4-6-19(7-5-18)24-21(27)23-14-16-8-11-25(12-9-16)20(26)17-10-13-28-15-17/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3,(H2,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMKTDPMZQYGKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
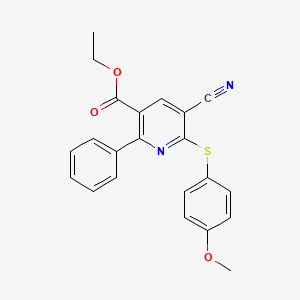
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)
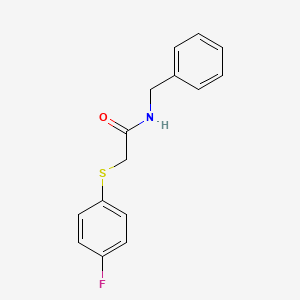
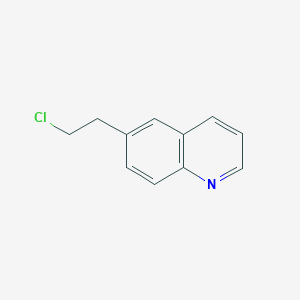
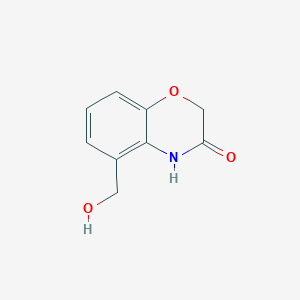
![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2403006.png)
![2-(3-chlorophenyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2403007.png)
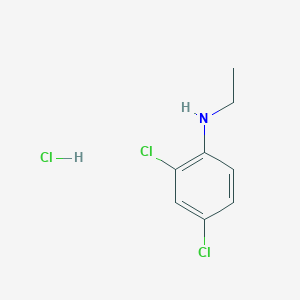
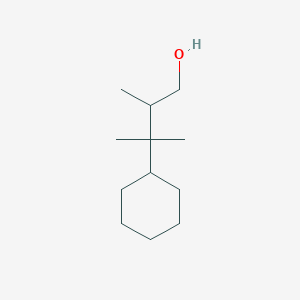
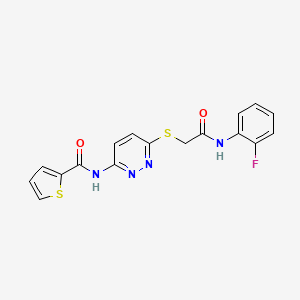
![N-[3-(N-ethylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2403015.png)
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
